
Isobutyrophenone, 6'-(2-(dimethylamino)ethoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride: is a chemical compound with a complex structure that includes a phenone group, a dimethylaminoethoxy group, and a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride typically involves multiple steps. One common approach is to start with isobutyrophenone and introduce the dimethylaminoethoxy group through a series of reactions. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as a catalyst in certain reactions
Mecanismo De Acción
The mechanism of action of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride include:
Isobutyrophenone: A simpler compound without the dimethylaminoethoxy group.
Dimethylaminoethoxyethanol: A compound with a similar functional group but lacking the phenone structure
Uniqueness
The uniqueness of Isobutyrophenone, 6’-(2-(dimethylamino)ethoxy)-, hydrochloride lies in its combined structure, which imparts specific chemical and biological properties. This combination allows it to participate in unique reactions and interact with specific molecular targets, making it valuable for various applications .
Propiedades
Número CAS |
20809-00-1 |
|---|---|
Fórmula molecular |
C14H22ClNO2 |
Peso molecular |
271.78 g/mol |
Nombre IUPAC |
dimethyl-[2-[2-(2-methylpropanoyl)phenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(2)14(16)12-7-5-6-8-13(12)17-10-9-15(3)4;/h5-8,11H,9-10H2,1-4H3;1H |
Clave InChI |
CYGWEGXZLCSMCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CC=CC=C1OCC[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



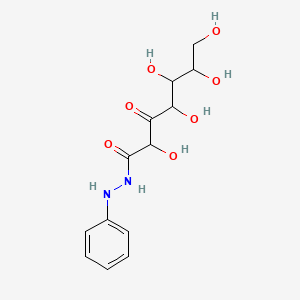
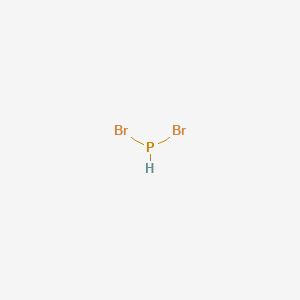
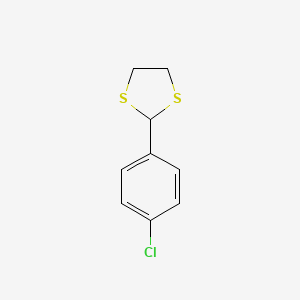
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)




![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
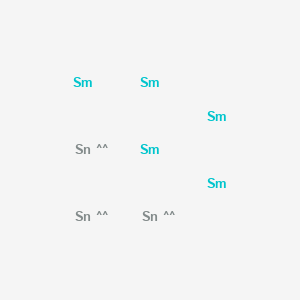
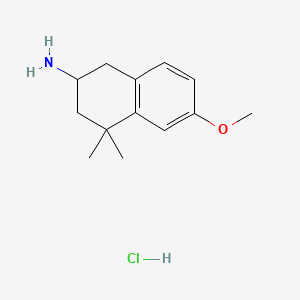
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
